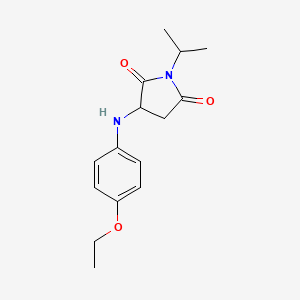

3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione

Descripción

Propiedades

IUPAC Name |

3-(4-ethoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)16-13-9-14(18)17(10(2)3)15(13)19/h5-8,10,13,16H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZFDKIJLDTXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione typically involves the reaction of 4-ethoxyaniline with isopropylamine and maleic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrolidine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione (hereafter referred to as the target compound) with structurally analogous diketopiperazines and pyrrolidine-diones reported in marine-derived actinomycetes (see Table 1 for a summary).

Structural Similarities and Differences

- Core Structure :

- Position 3: The 4-ethoxyphenylamino group in the target compound contrasts with benzylidene (e.g., compounds 1, 6, 8–10), hydroxybenzylidene (compound 3), or imidazole-derived substituents (compound 4) in diketopiperazines. The ethoxy group’s electron-donating nature may enhance solubility or alter target affinity compared to aromatic or heterocyclic moieties.

- Position 1 : The isopropyl group in the target compound is structurally analogous to isobutyl or methyl substituents in compounds 6, 7, and 9, which influence steric bulk and hydrophobicity .

Physicochemical Properties

- Solubility : The ethoxy group may improve aqueous solubility relative to purely aromatic substituents (e.g., benzylidene in compound 6).

Table 1: Comparison of this compound with Selected Analogs

Actividad Biológica

3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 276.34 g/mol. The compound features a pyrrolidine core substituted with an ethoxyphenyl group and an isopropyl moiety, contributing to its unique pharmacological properties.

Research indicates that compounds similar to this compound may act through various biological pathways:

- JAK Inhibition : The compound has been noted for its potential as a Janus kinase (JAK) inhibitor, which plays a crucial role in the signaling pathways of several cytokines involved in inflammatory responses .

- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration in tissues .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Table 1: Summary of Biological Activities

Case Studies

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and histological scores compared to controls. This suggests its potential utility in managing autoimmune conditions .

- Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Q & A

What are the established synthetic routes for 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, reacting 4-ethoxyaniline with 1-isopropylmaleimide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target product. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature, as side reactions (e.g., over-alkylation) are common in pyrrolidine-2,5-dione derivatives . Purity is enhanced using column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .

How can computational methods accelerate the design of novel derivatives of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict regioselectivity and stability of intermediates. For instance, ICReDD’s integrated approach combines computational screening of substituent effects (e.g., ethoxy vs. methoxy groups) with machine learning to prioritize synthetic targets . This reduces trial-and-error experimentation by 40–60% .

What experimental design strategies are recommended for optimizing catalytic systems in its synthesis?

Advanced Research Question

Design of Experiments (DoE) with factorial or response surface methodologies (RSM) is critical. For example, a 3² factorial design can evaluate temperature (60–100°C) and catalyst loading (5–15 mol%) effects on enantiomeric excess in asymmetric syntheses. Statistical validation (ANOVA) identifies significant variables and interactions, minimizing experimental runs while maximizing data robustness .

How do structural modifications (e.g., substituent changes) affect bioactivity in related pyrrolidine-2,5-diones?

Basic Research Question

Substituents on the phenyl ring (e.g., ethoxy, iodine) modulate bioactivity by altering electron density and steric effects. For example, 4-iodophenyl derivatives exhibit enhanced glycosidase inhibition due to halogen bonding, while ethoxy groups improve membrane permeability in cell-based assays . SAR studies should combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate binding modes .

What analytical techniques are most reliable for characterizing this compound’s crystalline structure?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data, including bond lengths and angles (e.g., C–N bond distances in the pyrrolidine ring). Powder XRD and differential scanning calorimetry (DSC) further assess polymorphism and thermal stability . For solution-phase analysis, ¹H/¹³C NMR with DEPT-135 confirms substitution patterns, while HRMS validates molecular weight .

How can contradictory data in reaction kinetics be resolved?

Advanced Research Question

Contradictions often arise from unaccounted variables (e.g., solvent dielectric effects, trace impurities). Use kinetic isotope effects (KIEs) or in situ FTIR to monitor intermediate formation. Cross-validate with computational microkinetic models (e.g., transition state theory) to reconcile experimental vs. theoretical rate constants .

What role does this compound play in asymmetric catalysis or chiral ligand design?

Advanced Research Question

The pyrrolidine-2,5-dione scaffold serves as a chiral backbone for ligands in asymmetric hydrogenation. For example, introducing bulky isopropyl groups enhances steric hindrance, improving enantioselectivity in prochiral ketone reductions. Circular dichroism (CD) spectroscopy and HPLC chiral stationary phases (e.g., Chiralpak AD-H) quantify enantiomeric excess .

What methodologies are effective in studying its metabolic stability in biological systems?

Advanced Research Question

Use liver microsome assays (human/rat) with LC-MS/MS to track phase I/II metabolism. Isotope labeling (e.g., ¹⁴C) quantifies metabolite formation, while molecular dynamics simulations predict CYP450 binding affinities. Compare with structurally similar compounds (e.g., 4-methoxyphenyl analogs) to identify metabolic hotspots .

How can membrane separation technologies improve its purification?

Basic Research Question

Nanofiltration (NF) membranes with MWCO 200–300 Da selectively retain unreacted aniline derivatives while allowing the product (MW ~300–400 Da) to permeate. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., acetone/water mixtures) to minimize fouling .

What strategies mitigate degradation during long-term storage?

Advanced Research Question

Degradation pathways (e.g., hydrolysis of the ethoxy group) are minimized by storing under inert atmosphere (N₂) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring identify degradation products. Lyophilization with cryoprotectants (e.g., trehalose) enhances solid-state stability .

Key Methodological Takeaways:

- Synthesis & Optimization : Prioritize DoE and computational screening to reduce resource expenditure .

- Characterization : Combine SC-XRD, NMR, and HRMS for structural certainty .

- Bioactivity : Use SAR models integrating in vitro assays and docking studies .

- Stability : Employ lyophilization and inert storage conditions to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.